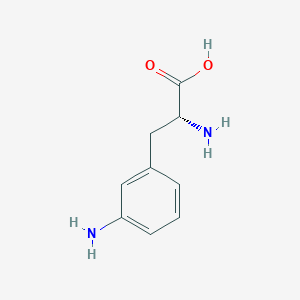

3-Amino-D-Phenylalanine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Weight |

180.2 |

|---|---|

Origin of Product |

United States |

Synthetic Methodologies for D Phenylalanine and Its Derivatives

Chemical Synthesis Approaches for Chiral D-Phenylalanineresearchgate.net

Chemical synthesis offers robust and scalable methods for producing chiral D-phenylalanine. These approaches often involve asymmetric catalysis to introduce the desired stereochemistry.

Asymmetric Hydrogenation Reduction Techniquesresearchgate.net

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral molecules, including D-phenylalanine. ajchem-b.com This method typically involves the reduction of a prochiral precursor, such as an N-acetyl dehydroamino-acid, in the presence of a chiral catalyst. acs.org

A notable example is the use of rhodium catalysts with chiral phosphine (B1218219) ligands, such as [((R,R)-Ethyl-DuPhos)Rh(COD)]BF4, for the asymmetric hydrogenation of enamides. acs.org This particular catalytic system has been shown to achieve high enantiomeric excess (ee) in the synthesis of a substituted N-BOC D-phenylalanine intermediate. acs.org The reaction involves the activation of hydrogen by the rhodium complex and its subsequent transfer to the substrate, leading to the formation of the chiral center with high stereoselectivity. ajchem-b.com The efficiency of this method makes it suitable for large-scale production. acs.org

Historically, early work in this area demonstrated the potential of using chiral supports, such as silk fibroin, with palladium catalysts to achieve optical yields in the synthesis of phenylalanine precursors. ajchem-b.com Modern advancements have led to the development of highly selective and efficient homogeneous catalysts. ajchem-b.comacs.org

Stereoselective Alkylation and Subsequent Hydrolysis Reactionsacs.org

Stereoselective alkylation provides another avenue for the synthesis of chiral D-phenylalanine. This approach often utilizes a chiral auxiliary to direct the alkylation of a glycine-derived substrate, followed by hydrolysis to yield the desired amino acid.

A common strategy involves the phase-transfer alkylation of N-(diphenylmethylene)glycine esters or nitriles. researchgate.netnih.gov The bulky diphenylmethylene group serves as a chiral directing group, influencing the stereochemical outcome of the alkylation reaction. Following the introduction of the benzyl (B1604629) group (or a substituted benzyl group), the imine and ester functionalities are hydrolyzed to afford the amino acid. researchgate.netnih.gov

Approaches to Ring-Substituted Phenylalanine Amide Synthesisacs.org

The synthesis of ring-substituted phenylalanine amides is crucial for the development of peptide analogs with modified properties. researchgate.netnih.gov A convenient method for preparing these compounds involves the phase-transfer alkylation of N-(diphenylmethylene)amino acetonitrile (B52724) or N-(diphenylmethylene)glycine ethyl ester to create α-substituted imines. researchgate.netnih.gov

Following acid hydrolysis and esterification, enzymatic resolution using α-chymotrypsin can be employed to isolate the desired 3'-substituted phenylalanine analogs. researchgate.netnih.gov These analogs can then be readily converted to N-α-t-butyloxycarbonyl-phenylalanine amides, which are suitable for use in peptide synthesis. researchgate.netnih.gov This approach is versatile and allows for the introduction of a wide variety of substituents on the phenyl ring, facilitating the exploration of structure-activity relationships in peptides. researchgate.netnih.gov

Biocatalytic Synthesis Pathways for Enantiopure D-Phenylalanine and Derivativesacs.orgnih.gov

Biocatalytic methods have emerged as powerful and sustainable alternatives to traditional chemical synthesis for the production of enantiopure D-phenylalanine and its derivatives. acs.orgnih.gov These processes leverage the high stereoselectivity of enzymes to achieve excellent optical purity. acs.org

Engineered Enzymatic Processes for Stereoselective Productionacs.orgnih.gov

Protein engineering and directed evolution have significantly expanded the toolbox of biocatalysts available for the asymmetric synthesis of D-phenylalanines. acs.orgresearchgate.net Enzymes such as D-amino acid dehydrogenases and phenylalanine ammonia-lyases have been engineered to improve their catalytic properties for the production of these valuable compounds. acs.orgacs.org

One strategy involves the deracemization of a racemic mixture of DL-phenylalanine. For instance, an efficient enzymatic process was developed using immobilized phenylalanine ammonia-lyase (PAL) from Rhodotorula glutinis JN-1. nih.gov This immobilized enzyme demonstrated high activity and stability, enabling the production of D-phenylalanine with an optical purity exceeding 99%. nih.gov

Another approach is the stereoinversion of L-phenylalanine derivatives. This can be achieved using a whole-cell system coupling an L-amino acid deaminase with an engineered aminotransferase. polimi.it This method has been successfully applied to synthesize a range of D-phenylalanine derivatives with high enantiomeric excess (90% to >99%). polimi.it

| Enzyme System | Substrate | Product | Key Features |

| Immobilized Phenylalanine Ammonia-Lyase (RgPAL) | DL-Phenylalanine | D-Phenylalanine | High stability and activity; >99% eeD. nih.gov |

| L-Amino Acid Deaminase & Engineered Aminotransferase | L-Phenylalanine derivatives | D-Phenylalanine derivatives | Whole-cell system; 90% to >99% ee. polimi.it |

| Phenylalanine Ammonia (B1221849) Lyase (PAL) & Chemoenzymatic Deracemization | Cinnamic acids | D-Phenylalanines | One-pot approach; high yield and optical purity. nih.gov |

Utilization of D-Amino Acid Aminotransferases (DATs) in D-Phenylalanine Synthesisresearchgate.net

D-amino acid aminotransferases (DATs), also known as D-transaminases, are pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from a D-amino acid to an α-keto acid. wikipedia.orgbac-lac.gc.ca This catalytic activity makes them highly valuable for the synthesis of enantiopure D-amino acids, including D-phenylalanine. nih.gov

In a pioneering application, DAT from Bacillus subtilis was used in a multi-enzyme system to produce D-amino acids from their corresponding α-keto acids. nih.gov More recently, engineered DATs have been developed with improved activity towards non-native substrates like D-phenylalanine. polimi.it For example, a mutant of the DAT from Bacillus sp. YM-1 was created that exhibited significantly enhanced activity for the synthesis of various D-phenylalanine derivatives. polimi.it

These engineered enzymes can be integrated into biocatalytic cascades. For instance, a stereoinversion and deracemization cascade coupling an L-amino acid deaminase with an engineered DAT has been developed. polimi.it This whole-cell system enables the one-pot synthesis of a wide range of D-phenylalanine derivatives from the more readily available L- or racemic starting materials, without the need for expensive cofactor regeneration. polimi.it

| Enzyme | EC Number | Function |

| D-Amino Acid Aminotransferase | 2.6.1.21 | Catalyzes the transfer of an amino group from a D-amino acid to an α-keto acid. wikipedia.org |

| Phenylalanine Ammonia-Lyase | 4.3.1.24 | Catalyzes the interconversion of cinnamic acids and L-phenylalanines. nih.gov |

Application of Phenylalanine Ammonia Lyase (PAL) for Chiral Resolution and Synthesis

Phenylalanine Ammonia Lyase (PAL) is an enzyme that catalyzes the reversible deamination of L-phenylalanine to trans-cinnamic acid and ammonia. This reactivity can be harnessed for the synthesis of D-phenylalanine derivatives. In a multi-enzymatic cascade process, PAL can be coupled with a chemoenzymatic deracemization system. This one-pot approach starts from inexpensive substituted cinnamic acids to produce D-phenylalanines in high yield and with excellent optical purity. nih.gov

The PAL from the cyanobacterium Anabaena variabilis is particularly well-suited for biocatalysis due to its high expression levels and broad substrate specificity, which extends to various substituted cinnamic acids. nih.gov This suggests its potential applicability to 3-amino-cinnamic acid for the synthesis of 3-Amino-D-Phenylalanine. The process involves an initial amination of the cinnamic acid derivative by PAL, which may produce a racemic or enantioenriched mixture of L- and D-amino acids. The subsequent deracemization step, often involving stereoselective oxidation of the L-enantiomer and non-selective reduction, enriches the D-enantiomer. nih.gov

Integration of D-Amino Acid Oxidase (DAAO) in Biocatalytic Cascades

D-Amino Acid Oxidase (DAAO) is another key enzyme in the synthesis of D-amino acids. It stereoselectively oxidizes D-amino acids to their corresponding imino acids, which then hydrolyze to α-keto acids. This activity is utilized in screening for PAL variants with higher selectivity for D-enantiomer formation. nih.gov In a high-throughput screening assay, the hydrogen peroxide produced by the DAAO reaction can be detected, providing a measure of the D-amino acid produced by a PAL variant. nih.gov

Furthermore, DAAO can be integrated into multi-enzymatic cascades to achieve enantiocomplementarity. By using a whole-cell system expressing DAAO, it is possible to prepare optically pure L-phenylalanine derivatives from the corresponding cinnamic acids, complementing the synthesis of D-enantiomers. nih.gov

Whole-Cell Systems for Enhanced Production of D-Phenylalanine Derivatives

Whole-cell biocatalysis offers several advantages for the production of D-phenylalanine derivatives, including the protection of enzymes from the reaction environment and the obviation of enzyme purification. rsc.org Such systems have been effectively used in stereoinversion and deracemization cascades. polimi.it For instance, a whole-cell system coupling L-amino acid deaminase (from Proteus mirabilis) with an engineered D-amino acid aminotransferase has been developed to synthesize a variety of D-phenylalanine derivatives with electron-donating or -withdrawing substituents at different positions on the phenyl ring. polimi.it This methodology is applicable to preparative-scale synthesis and does not require external cofactor regeneration. polimi.it

Multi-Enzymatic Cascade Processes for Sustainable D-Amino Acid Synthesis

Multi-enzymatic cascade processes are highly efficient for synthesizing D-amino acids from readily available L-amino acids. mdpi.com A one-pot biocatalytic stereoinversion cascade can be constructed using an L-amino acid deaminase (LAAD) and a D-amino acid dehydrogenase. mdpi.com In this system, the L-amino acid is first deaminated to the corresponding α-keto acid by LAAD, which is then stereoselectively reduced to the D-amino acid. This approach has been successfully applied to a variety of aromatic and aliphatic L-amino acids, demonstrating its potential for the synthesis of this compound from its L-counterpart. mdpi.com

Another multi-enzymatic system combines PAL-catalyzed amination with a chemoenzymatic deracemization step, which involves the stereoselective oxidation of the L-amino acid and non-selective chemical reduction of the resulting imino acid. nih.gov This cascade has been shown to convert a range of cinnamic acids to their corresponding optically pure D-phenylalanine derivatives. nih.gov

Chiral Resolution Techniques for DL-Phenylalanine Mixtures

Enzymatic Resolution Utilizing Proteases (e.g., α-Chymotrypsin)

Enzymatic resolution is a classic method for separating enantiomers. Proteases, such as α-chymotrypsin, are known for their stereoselectivity and have been used in the kinetic resolution of racemic phenylalanine and its derivatives. nih.govsigmaaldrich.com α-Chymotrypsin preferentially catalyzes the hydrolysis of the L-enantiomer of an amino acid ester, leaving the D-enantiomer unreacted. sigmaaldrich.com This allows for the separation of the D-amino acid ester from the hydrolyzed L-amino acid. The enzyme's specificity extends to peptide bonds on the C-terminal side of aromatic amino acids like phenylalanine. sigmaaldrich.com

Asymmetric Resolution with Immobilized Biocatalysts

Immobilization of enzymes offers significant advantages, including enhanced stability, reusability, and suitability for continuous processes. Immobilized biocatalysts are particularly effective for asymmetric resolution. For example, α-chymotrypsin immobilized on superparamagnetic nanogels has demonstrated high stereoselectivity in the kinetic resolution of racemic phenylalanine in a biphasic system, with improved reusability over the free enzyme. researchgate.net The use of immobilized enzymes in packed-bed reactors can further enhance resolution efficiency. nih.gov The application of immobilized biocatalysts provides a robust and scalable approach for the chiral resolution of DL-phenylalanine mixtures to obtain the desired D-enantiomer.

Despite a comprehensive search for scientific literature, there is a notable lack of specific research data available for the chemical compound "this compound" within the precise advanced applications outlined in the user's request. The existing body of scientific work largely focuses on the broader categories of D-phenylalanine, other phenylalanine derivatives, or unnatural amino acids in general.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres strictly to the provided outline and focuses solely on "this compound." The specific research findings, detailed examples, and data required to populate the requested sections and subsections for this particular compound are not sufficiently present in the available scientific literature. To maintain scientific accuracy and avoid extrapolation, this article cannot be produced as requested.

Advanced Applications of D Phenylalanine and Its Analogs in Chemical Biology and Material Science

Investigations in Protein Engineering and Synthetic Biology

Site-Specific Incorporation of Non-Natural Phenylalanine Analogs for Protein Modification

Scientific literature details methods for the site-specific incorporation of various non-natural phenylalanine analogs into proteins to introduce novel chemical functionalities. Techniques have been developed for analogs such as p-benzoyl-L-phenylalanine, 3-iodo-L-tyrosine, and 4-azido-L-phenylalanine to study protein interactions and structure nih.govbiorxiv.org. However, no studies were identified that describe the site-specific incorporation of 3-Amino-D-Phenylalanine for protein modification.

Elucidation of Protein Structure and Function through Amino Acid Substitution

The substitution of natural amino acids with non-natural analogs is a powerful tool for investigating protein structure and function nih.govwikipedia.org. For instance, replacing a standard amino acid with a derivative containing a unique functional group can create a probe to explore the protein's local environment or its interaction with other molecules . Research in this area has explored a variety of phenylalanine derivatives, but there is no available data on the use of This compound for these purposes.

Enzymatic and Receptor Interaction Studies

Modulation of Carbonic Anhydrase Activity by D-Phenylalanine

Studies on the activation of carbonic anhydrase (CA) isoforms have shown that both L- and D-phenylalanine can act as activators. D-phenylalanine is a notable activator for human carbonic anhydrase II (hCA II) and shows moderate activation for other isoforms like VA, VII, and XIV nih.gov. The stereoisomers (L- vs. D-) can exhibit different activation profiles against various CA isoforms nih.gov. Despite this research into the parent compound, there is no literature available describing the modulation of carbonic anhydrase activity by This compound .

Biochemical Pathways and Metabolic Research Involving Phenylalanine Enantiomers

Mechanisms of Phenylalanine Level Perturbations in Model Systems

Effects on Mitochondrial Function and Oxidative Stress in Cellular and Animal Models

There is currently a lack of specific research data detailing the effects of 3-Amino-D-phenylalanine on mitochondrial function and oxidative stress in either cellular or animal models. Scientific literature to date has not specifically investigated the impact of this particular compound on mitochondrial respiration, ATP production, or the generation of reactive oxygen species.

Impact on Amino Acid Transport and Neurotransmitter Precursor Flux in Research Models

Similarly, specific studies on the impact of this compound on amino acid transport systems and its flux as a neurotransmitter precursor are not available in the current body of scientific research. While the transport of L-phenylalanine and D-phenylalanine across the blood-brain barrier by large neutral amino acid (LNAA) transporters is well-documented, the specific kinetics and competitive interactions of this compound with these transporters have not been determined. nih.gov Furthermore, its conversion efficiency to downstream neurotransmitters such as dopamine (B1211576) and serotonin (B10506) has not been quantified in research models. nih.govqualialife.com

Theoretical and Computational Investigations of D Phenylalanine

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties of molecules, providing detailed information about molecular orbitals, charge distributions, and vibrational frequencies.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a popular tool for calculating the optimized geometry and vibrational frequencies of amino acids. yildiz.edu.tr For D-phenylalanine, DFT calculations, often using the B3LYP functional, can predict its three-dimensional structure and the vibrational modes corresponding to its functional groups. yildiz.edu.trresearchgate.net

Studies on the zwitterionic form of D-phenylalanine, which is the stable form in the solid phase, use DFT to interpret experimental FT-IR spectra. yildiz.edu.tr The calculations help assign the observed spectral bands to specific molecular vibrations, such as the stretching and bending of N-H, C-H, C=O, and C-C bonds. This combined experimental and theoretical approach provides a detailed understanding of the molecule's structural and bonding characteristics. For instance, DFT calculations have been used to analyze the vibrational normal modes of D-phenylalanine, taking into account the effects of hydrogen bonding. yildiz.edu.tr

The accuracy of DFT methods allows for the reliable prediction of molecular geometries and vibrational spectra, which can be compared with experimental data from techniques like X-ray diffraction and infrared spectroscopy. wiley.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.gov A large energy gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions. yildiz.edu.trnih.gov

For zwitterionic D-phenylalanine, DFT calculations have been used to determine the energies of these orbitals. The distribution of HOMO and LUMO orbitals is often localized on specific parts of the molecule. In aromatic amino acids like phenylalanine, the HOMO and LUMO are typically localized on the aromatic ring. researchgate.net Quantum chemical calculations provide the energy values for these orbitals, allowing for the calculation of the energy gap. yildiz.edu.tr

These calculations are crucial for understanding the electronic transitions within the molecule, which are responsible for its UV-visible absorption characteristics. nih.gov The analysis of FMOs helps in predicting the most reactive sites within a molecule and provides insights into its electron-donating and -receiving capabilities. nih.gov

Table 1: Calculated Frontier Orbital Energies for Zwitterionic D-Phenylalanine

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8832 |

| LUMO | -0.5567 |

| Energy Gap (ΔE) | 6.3264 |

Data sourced from DFT/B3LYP calculations. yildiz.edu.tr

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to study the physical movements of atoms and molecules. They provide a dynamic picture of molecular conformations and interactions over time.

The biological function of peptides and proteins is intrinsically linked to their three-dimensional structure, which is determined by the conformational preferences of their constituent amino acid residues. su.se Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For amino acid derivatives, this analysis often involves studying the backbone dihedral angles, denoted as phi (φ) and psi (ψ). wikipedia.org

A Ramachandran plot is a fundamental tool in structural biology used to visualize the energetically allowed regions for these backbone dihedral angles. su.sewikipedia.org By mapping the φ and ψ angles of amino acid residues, the plot reveals which conformations are sterically possible, highlighting common secondary structure elements like α-helices and β-sheets. su.sesilae.it

Molecular dynamics (MD) simulations can be used to explore the accessible conformational space of a molecule, such as a tripeptide containing a D-phenylalanine derivative. nih.gov By simulating the molecule's motion over time in an explicit solvent, researchers can generate a Ramachandran plot that shows the distribution of the backbone dihedral angles, revealing the derivative's conformational propensities. nih.gov Each of the 20 standard amino acids has a characteristic Ramachandran plot, and modifications to the side chain, such as the introduction of a 3-amino group, would be expected to influence the allowed conformational regions. su.se

Table 2: Typical Dihedral Angles for Common Secondary Structures

| Secondary Structure | Average φ Angle | Average ψ Angle |

|---|---|---|

| α-Helix (Right-handed) | -57° | -47° |

| β-Sheet | -80° | +150° |

| γ-Turn | +55° to +72° | +30° to +55° |

Theoretical average values provide a reference for interpreting Ramachandran plots. silae.it

The self-assembly of amino acids and peptides into ordered nanostructures is a process of significant interest in materials science and biotechnology. nih.gov Aromatic amino acids, including phenylalanine, are known to self-assemble into structures like nanotubes and fibrils, driven by non-covalent interactions such as π-π stacking of the aromatic rings and hydrogen bonding. eie.grnih.gov

Molecular dynamics (MD) simulations are instrumental in studying the mechanisms of these self-assembly processes at the molecular level. nih.govrsc.org By simulating a system containing multiple phenylalanine-based molecules in a solvent, researchers can observe the spontaneous formation of aggregates and characterize the resulting structures. nih.govscispace.com These simulations provide insights into the key intermolecular interactions that govern the assembly process and can reveal the pathways leading to different morphologies. nih.gov

For instance, MD simulations have been used to model the formation of peptide nanotubes from chains of both L- and D-phenylalanine. nih.gov Such studies can elucidate how chirality influences the resulting nanostructures. The introduction of a polar amino group at the 3-position of the phenyl ring in 3-Amino-D-phenylalanine would likely alter the electrostatic and hydrogen-bonding interactions, potentially leading to different self-assembled architectures compared to unmodified phenylalanine. nih.gov

Understanding how molecules like this compound interact with biological targets, such as enzymes, is crucial for drug design and mechanistic studies. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netmdpi.com Docking simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of an enzyme. dergipark.org.tr

Following docking, free energy calculations can provide a quantitative estimate of the binding affinity between the ligand and the protein. nih.gov Methods like alchemical free energy calculations can compute the change in binding free energy (ΔΔG) upon mutation of an amino acid, offering insights into the contribution of specific residues to the binding interaction. nih.gov These calculations are computationally intensive but provide a rigorous assessment of binding strength, which can be compared with experimental data. nih.govnih.gov

For a derivative like this compound, these methods could be used to study its interaction with enzymes like D-amino acid dehydrogenases or phenylalanine hydroxylase. researchgate.netnih.gov By elucidating the binding mode and calculating the binding free energy, researchers can understand the molecular basis of recognition and inhibition, guiding the design of more potent or specific molecules. researchgate.net

In Silico Screening and Enzyme Engineering Simulations

The advancement of computational biology has provided powerful tools for the theoretical and computational investigation of enzymes and their interactions with specific substrates. For a non-proteinogenic amino acid like this compound, these in silico approaches are invaluable for identifying and engineering enzymes for its synthesis or modification. Computational methods allow for the rapid screening of vast numbers of enzyme variants and the detailed study of enzyme-substrate interactions at an atomic level, thereby guiding laboratory-based enzyme engineering efforts.

Virtual Screening for Optimal Enzyme Active Site Configurations

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of enzyme engineering for this compound, virtual screening can be inverted to screen libraries of enzyme variants against this specific substrate to identify those with optimal active site configurations for binding and catalysis.

This process typically begins with a known 3D structure of a parent enzyme that has some promiscuous activity towards D-amino acids or phenylalanine analogs. Computational tools can then be used to introduce a multitude of mutations in silico, particularly at residues lining the active site. Each of these virtual mutants is then assessed for its potential to bind this compound in a catalytically competent orientation.

A key methodology in this area is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor. For instance, a computational protocol could be employed to predict the binding energies of this compound and its analogs within the active site of various enzyme scaffolds, such as a phenylalanyl-tRNA synthetase or a phenylalanine ammonia (B1221849) lyase. nih.gov The calculated binding energies can then be correlated with potential catalytic activity. For example, a hypothetical virtual screening of mutants of a D-amino acid transaminase could be performed. The docking scores, representing the predicted binding affinity, would be calculated for each mutant with this compound as the substrate.

| Enzyme Variant | Mutated Residue(s) | Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|---|

| Wild Type | - | -5.8 | Hydrogen bond with Tyr55 |

| Mutant 1 | Trp120Ala | -7.2 | Reduced steric hindrance, improved pocket access |

| Mutant 2 | Ser88Asp | -8.5 | New ionic interaction with the amino group on the phenyl ring |

| Mutant 3 | Tyr55Phe | -4.9 | Loss of key hydrogen bond |

The results from such a virtual screening, as illustrated in the hypothetical Table 1, would guide the selection of a small number of promising candidates for experimental validation, thereby saving significant time and resources compared to traditional high-throughput screening of physical mutant libraries.

Computational Prediction of Substrate Specificity and Catalytic Mechanisms

Beyond identifying enzymes that can bind this compound, computational methods are crucial for understanding and engineering substrate specificity and for elucidating the catalytic mechanism. Techniques such as molecular dynamics (MD) simulations and combined quantum mechanics/molecular mechanics (QM/MM) are central to these investigations.

MD simulations provide insights into the dynamic nature of the enzyme-substrate complex. By simulating the movements of all atoms in the system over time, researchers can observe how the active site accommodates the substrate and whether the substrate is held in a productive conformation for the reaction to occur. For instance, MD simulations of a phenylalanine dehydrogenase mutant with this compound could reveal conformational changes in the active site that either promote or hinder the catalytic process. plos.org

To investigate the chemical steps of the enzymatic reaction, QM/MM methods are employed. In this approach, the reactive part of the system (the substrate and the key active site residues) is treated with quantum mechanics, which can accurately model bond-making and bond-breaking events, while the rest of the protein and solvent are treated with the more computationally efficient molecular mechanics. This allows for the calculation of reaction energy profiles, which can identify the rate-limiting step of the reaction and provide insights into the transition state structure.

For example, a QM/MM study could be used to investigate the deamination of this compound by a phenylalanine ammonia lyase mutant. The calculations could reveal the precise roles of active site residues in proton abstraction and the stabilization of reaction intermediates.

| Enzyme Variant | Rate-Limiting Step | Calculated Energy Barrier (kcal/mol) | Key Residue in Transition State Stabilization |

|---|---|---|---|

| Wild Type | Proton Abstraction | 25.3 | His89 |

| Mutant A (His89Asn) | Proton Abstraction | 32.1 | - |

| Mutant B (Phe137Val) | Proton Abstraction | 22.8 | His89 |

| Mutant C (Asn347Ala) | Substrate Binding | 19.5 | Tyr110 |

The data in the hypothetical Table 2 would suggest that Mutant B, with a valine substitution at residue 137, lowers the energy barrier for the rate-limiting step, potentially leading to a more efficient enzyme. oup.com Such computational predictions of how specific mutations affect substrate specificity and catalytic efficiency are instrumental in the rational design of novel enzymes for the synthesis of valuable compounds like this compound. nih.gov

Q & A

Q. What established methodologies are recommended for synthesizing enantiomerically pure 3-Amino-D-Phenylalanine?

- Methodological Answer : Enantiomerically pure this compound can be synthesized via:

- Solid-Phase Peptide Synthesis (SPPS) : Utilizes coupling reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride to form peptide bonds under controlled pH and temperature .

- Enzymatic Resolution : L-Amino acid oxidase or engineered enzymes (e.g., meso-diaminopimelate dehydrogenase) enable chiral separation and selective production of D-enantiomers .

- Boc-BMI Derivatives : Boc-protected intermediates allow inversion of stereochemistry via deprotonation/protonation, enabling access to both enantiomers from a single starting material .

Table 1 : Synthesis Method Comparison

Q. How do the stereochemical properties of this compound influence its biological interactions?

- Methodological Answer : The D-configuration introduces chiral centers that dictate three-dimensional conformation, affecting:

- Receptor Binding : Non-proteinogenic D-amino acids often evade proteolytic degradation, enhancing bioavailability .

- Enzyme Selectivity : Enzymes like DSA () or gramicidin channels () exhibit sequence-specific interactions with D-enantiomers, altering ion transport or catalytic activity .

- Structural Studies : Circular dichroism (CD) spectroscopy and X-ray crystallography validate stereochemical integrity during synthesis .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in binding affinity data for this compound across receptor systems?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., pH, ionic strength) or receptor conformational states. Mitigation strategies include:

- Orthogonal Binding Assays : Combine surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to validate thermodynamics vs. kinetics .

- Mutagenesis Studies : Replace key receptor residues (e.g., Trp in gramicidin channels) to isolate contributions of electrostatic/hydrogen-bond interactions .

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions under varying conditions to predict binding modes .

Q. How can enzymatic bioconversion be optimized for scalable production of this compound?

- Methodological Answer : Key parameters for optimization:

- Substrate Engineering : Use N-succinyl or tert-butyl esters to enhance solubility and enzyme accessibility .

- Enzyme Engineering : Directed evolution of DSA enzymes () improves catalytic efficiency and thermal stability .

- Process Conditions : Immobilize enzymes on solid supports (e.g., silica nanoparticles) for reusability and continuous flow systems .

Table 2 : Bioconversion Optimization Parameters

Q. What structural modifications to this compound enhance metabolic stability while retaining target engagement?

- Methodological Answer : Modifications include:

- Side-Chain Halogenation : Introduce chloro or fluoro groups to reduce oxidative metabolism (e.g., 4-chloro-D-phenylalanine in ) .

- Protecting Groups : Boc or Fmoc derivatives shield reactive amino groups during in vivo studies .

- Peptide Backbone Alterations : Incorporate cyclic or β-amino acid analogs to resist protease cleavage .

Validation : Use LC-MS/MS to monitor metabolite formation and circular dichroism to confirm retained stereochemistry .

Key Notes for Experimental Design

- Contradiction Analysis : Always cross-validate binding data with orthogonal assays (e.g., SPR + ITC) and control for buffer composition and temperature .

- Safety Protocols : Refer to safety data sheets (SDS) for handling guidelines, including PPE (gloves, goggles) and closed-system synthesis to minimize exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.